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molecular formula C8H9ClO2 B1200979 2-Chloro-1,4-dimethoxybenzene CAS No. 2100-42-7

2-Chloro-1,4-dimethoxybenzene

Cat. No. B1200979
M. Wt: 172.61 g/mol
InChI Key: QMXZSRVFIWACJH-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

To a mixture of AlCl3 (8.89 g, 59 mmol) in CH2Cl2 at −10° C. was added acetyl chloride (4.1 ml, 58 mmol) drop-wise while maintaining the internal temperature below 0° C. After 20 min 2-Chloro-1,4-dimethoxybenzene (10.0 g, 8.3 mmol) was dissolved in 8 ml CH2Cl2 and added to the above solution drop-wise while maintaining the internal temperature below 0° C. After 20 min the mixture was warmed to room temperature for 1 hour then warmed to reflux. After 21 h the solution was cooled, poured over a mixture of ice and concentrated HCl and extracted with dichloromethane. The combined organics were concentrated in vacuo and recrystallized from H2O/EtOH to afford 1-(4-chloro-2-hydroxy-5-methoxy-phenyl)-ethanone (8.78 g, 85%) as a solid.
Name
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[Cl:9][C:10]1[CH:15]=[C:14]([O:16]C)[CH:13]=[CH:12][C:11]=1[O:18][CH3:19].Cl>C(Cl)Cl>[Cl:9][C:10]1[C:11]([O:18][CH3:19])=[CH:12][C:13]([C:5](=[O:7])[CH3:6])=[C:14]([OH:16])[CH:15]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
8.89 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)OC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 0° C
ADDITION
Type
ADDITION
Details
added to the above solution drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 21 h the solution was cooled
Duration
21 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from H2O/EtOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1OC)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.78 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 527.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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